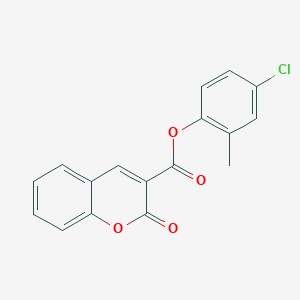

4-chloro-2-methylphenyl 2-oxo-2H-chromene-3-carboxylate

Description

Properties

Molecular Formula |

C17H11ClO4 |

|---|---|

Molecular Weight |

314.7 g/mol |

IUPAC Name |

(4-chloro-2-methylphenyl) 2-oxochromene-3-carboxylate |

InChI |

InChI=1S/C17H11ClO4/c1-10-8-12(18)6-7-14(10)21-16(19)13-9-11-4-2-3-5-15(11)22-17(13)20/h2-9H,1H3 |

InChI Key |

JOSHIGCMBZVQCP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OC(=O)C2=CC3=CC=CC=C3OC2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-methylphenyl 2-oxo-2H-chromene-3-carboxylate typically involves the reaction of 4-chloro-2-methylphenol with 2-oxo-2H-chromene-3-carboxylic acid under specific conditions. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification reaction. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, may be employed to minimize the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-methylphenyl 2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the chromene ring to a dihydrochromene derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydrochromene derivatives.

Substitution: Halogenated or nitrated chromene derivatives.

Scientific Research Applications

Medicinal Chemistry

4-Chloro-2-methylphenyl 2-oxo-2H-chromene-3-carboxylate has been investigated for its potential therapeutic applications:

-

Anticancer Activity : Studies have shown that derivatives of chromene exhibit selective cytotoxicity against various cancer cell lines. For instance, compounds related to this chromene have demonstrated effectiveness against breast cancer and leukemia cells through apoptosis induction and cell cycle arrest mechanisms .

Cell Line IC50 (μM) Notes MDA-MB231 10.5 Selective against cancer cells HCT116 8.0 Significant growth inhibition -

Antimicrobial Properties : Research has indicated that chromene derivatives possess antimicrobial activity against pathogens such as Mycobacterium tuberculosis and various fungi, making them candidates for new antimicrobial agents .

Pathogen IC50 (μM) Notes Mycobacterium tuberculosis 7.05 Significant inhibition observed Candida albicans 12.5 Effective against fungal infections

Material Science

The compound is also explored for its role in developing new materials due to its unique structural properties:

- Photonic Applications : The chromene structure allows for potential use in photonic devices due to its ability to absorb and emit light effectively.

- Polymer Chemistry : As a building block, it can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.

Study on Anticancer Properties

A notable study focused on the synthesis of new chromene derivatives, including this compound, evaluated their cytotoxic effects on multiple tumor cell lines. Results indicated that these compounds induced apoptosis through mitochondrial pathways, showcasing their potential as chemotherapeutic agents .

Antimicrobial Efficacy

Another significant study highlighted the antimicrobial activity of chromene derivatives against resistant strains of bacteria. The compound's ability to disrupt bacterial cell walls was confirmed through in vitro assays, establishing a basis for further development into novel antibiotics .

Mechanism of Action

The mechanism of action of 4-chloro-2-methylphenyl 2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways:

Antimicrobial Activity: The compound can inhibit bacterial DNA gyrase, leading to the disruption of bacterial DNA replication.

Anticancer Activity: It can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress.

Comparison with Similar Compounds

4-chloro-2-methylphenyl 2-oxo-2H-chromene-3-carboxylate can be compared with other chromene derivatives:

Methyl 2-oxo-2H-chromene-3-carboxylate: Lacks the chloro and methyl substituents, resulting in different biological activities.

4-chloro-2-oxo-2H-chromene-3-carboxylate: Similar structure but without the methyl group, leading to variations in chemical reactivity and applications.

List of Similar Compounds

- Methyl 2-oxo-2H-chromene-3-carboxylate

- 4-chloro-2-oxo-2H-chromene-3-carboxylate

- 4-methyl-2-oxo-2H-chromene-3-carboxylate

Biological Activity

4-Chloro-2-methylphenyl 2-oxo-2H-chromene-3-carboxylate is a compound belonging to the chromene family, which has garnered attention for its diverse biological activities. This article delves into its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by experimental data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a coumarin backbone, which is known for its pharmacological significance. The structure includes a chloro group at the 4-position and a methyl group at the 2-position of the phenyl ring, contributing to its biological activities.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of chromene compounds exhibit significant antimicrobial properties. For instance, research indicated that compounds similar to this compound showed inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds ranged from to against pathogens such as Staphylococcus aureus and E. coli .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | 0.22 - 0.25 | Staphylococcus aureus |

| Similar derivatives | Varies | E. coli, Pseudomonas aeruginosa |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through in vitro assays. It has been found to inhibit phospholipase A2 (sPLA2) activity with an IC50 value of , indicating its potential use in treating inflammatory conditions . The inhibition of sPLA2 is significant as it plays a crucial role in the inflammatory response.

Anticancer Activity

The anticancer properties of chromene derivatives are well-documented. Studies have shown that these compounds can induce apoptosis in cancer cell lines by activating caspase pathways and increasing p53 expression levels . For example, in MCF-7 breast cancer cells, the compound exhibited a notable increase in apoptotic markers, suggesting its potential as an anticancer agent.

Case Studies

- In Vitro Studies on Cancer Cell Lines :

- A study evaluated the effects of the compound on various cancer cell lines, including MCF-7 and HeLa cells. Results indicated a dose-dependent increase in apoptosis markers with significant cell death observed at higher concentrations.

- Antibacterial Efficacy :

- Another study focused on the antibacterial effects against clinical isolates of multidrug-resistant bacteria. The compound demonstrated substantial activity, supporting its potential as a lead for developing new antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.